1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is a complex organic compound that belongs to the naphthoquinone family This compound is known for its unique structure, which includes a naphthalenedione core with a hydroxy group and a glucopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves multiple steps. One common method starts with the preparation of 1,4-naphthoquinone, which is then hydroxylated to form 5-hydroxy-1,4-naphthoquinone. The final step involves the glycosylation of the hydroxy group with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also targets specific enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Juglone (5-Hydroxy-1,4-naphthalenedione): A naturally occurring naphthoquinone with similar biological activities.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with applications in dyeing and medicine.
Phthiocol (2-Hydroxy-3-methyl-1,4-naphthoquinone): Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is unique due to its glycosylated structure, which enhances its solubility and bioavailability. This structural feature distinguishes it from other naphthoquinones and contributes to its diverse range of applications.
Properties
CAS No. |
111364-60-4 |
---|---|
Molecular Formula |
C24H24O13 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)19-14(20(17)31)6-5-7-15(19)29/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1 |
InChI Key |
NDLVJKROXRAOQG-REXJZNOJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.